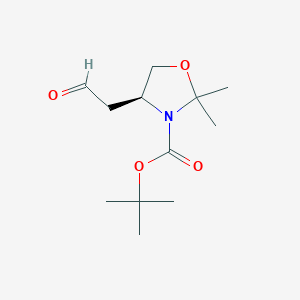

4-Butyl-3-methoxy-5-methylisoxazole

Descripción general

Descripción

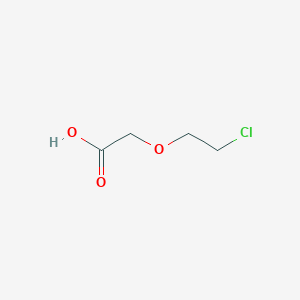

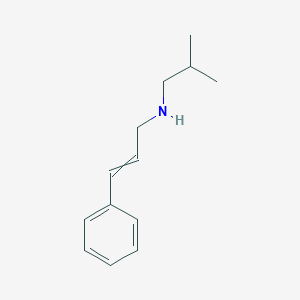

4-Butyl-3-methoxy-5-methylisoxazole is a chemical compound that belongs to the class of isoxazoles, which are organic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isoxazoles are commonly found in many commercially available drugs and have a wide spectrum of biological activities .

Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, 3,5-disubstituted isoxazoles can react with n-butyllithium to form 4-lithio derivatives . Also, the reaction of certain isoxazole acid chlorides with 6-aminopenicillanic acid can yield isoxazolylpenicillins with useful antibacterial activity .Aplicaciones Científicas De Investigación

Controlled-Release Formulations in Agriculture

The compound 4-Butyl-3-methoxy-5-methylisoxazole, as a derivative of isoxazole, has been researched for its potential in controlled-release formulations. For instance, studies have shown that derivatives of isoxazole can be used in creating biologically active polymers for controlled-release applications in agriculture, particularly as fungicides (Tai, Liu, Yongjia, & Si, 2002).

Neuroprotective and Neurotoxic Properties

Isoxazole derivatives have been explored for their roles in neuroprotection and neurotoxicity. Compounds like 4-Butyl-3-methoxy-5-methylisoxazole have been studied for their potential as amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. These studies contribute to understanding the pharmacology of neuroprotection, particularly in the context of diseases that involve excitotoxicity (Krogsgaard‐Larsen et al., 1991).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of compounds similar to 4-Butyl-3-methoxy-5-methylisoxazole. These studies are crucial in understanding the chemical and physical properties of isoxazole derivatives, which is vital for their application in various scientific fields, including material science and drug design (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Agricultural Applications

Research on isoxazole derivatives has shown potential agricultural applications. For example, the impact of these compounds on the growth and development of wheat seedlings has been studied, indicating their possible use in agricultural chemistry (Smirnov et al., 2022).

Synthetic Chemistry and Drug Discovery

In synthetic chemistry, isoxazole derivatives are used as key intermediates in the synthesis of complex molecules. This has implications for drug discovery and the development of new therapeutic agents (Serebryannikova et al., 2019).

Biodegradation and Environmental Studies

There is research exploring the biodegradation of isoxazole derivatives by bacteria. This is relevant for understanding the environmental impact and persistence of these compounds, and for developing bioremediation strategies (Mulla et al., 2018).

Direcciones Futuras

In the field of drug discovery, isoxazoles are a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future directions in the research of isoxazoles may involve the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of their potential biological activities .

Propiedades

IUPAC Name |

4-butyl-3-methoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-5-6-8-7(2)12-10-9(8)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTWQGUKIQSAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(ON=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-3-methoxy-5-methylisoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)